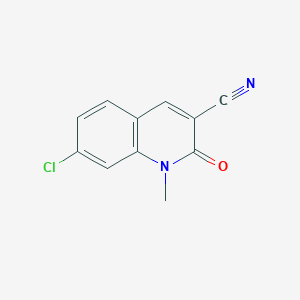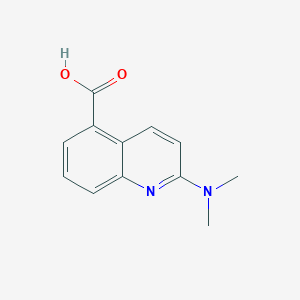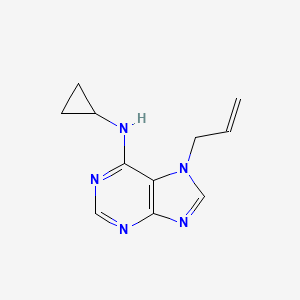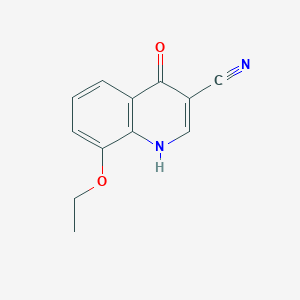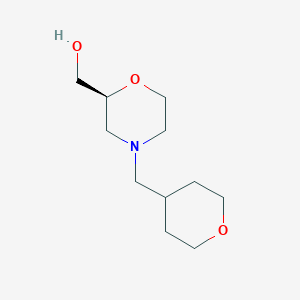
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-dihydroxy pentane.
Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the tetrahydropyran derivative with an appropriate amine under basic conditions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolving the racemic mixture using chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve the desired reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride).
Substitution: SOCl2, PBr3, or TsCl (Tosyl chloride).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides, tosylates.
Scientific Research Applications
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of (S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
®-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.
Morpholine Derivatives: Compounds with a morpholine ring and various substituents, used in medicinal chemistry and organic synthesis.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran ring, used in the synthesis of natural products and pharmaceuticals.
Uniqueness
(S)-(4-((tetrahydro-2H-pyran-4-yl)methyl)morpholin-2-yl)methanol is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in stereochemical studies.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[(2S)-4-(oxan-4-ylmethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C11H21NO3/c13-9-11-8-12(3-6-15-11)7-10-1-4-14-5-2-10/h10-11,13H,1-9H2/t11-/m0/s1 |
InChI Key |
PHRQBKVDUFUVOM-NSHDSACASA-N |
Isomeric SMILES |
C1COCCC1CN2CCO[C@@H](C2)CO |
Canonical SMILES |
C1COCCC1CN2CCOC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




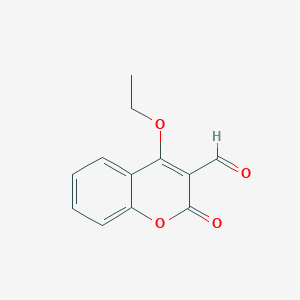
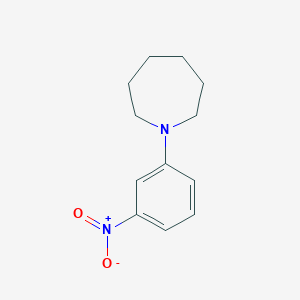

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

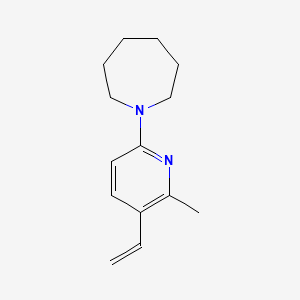
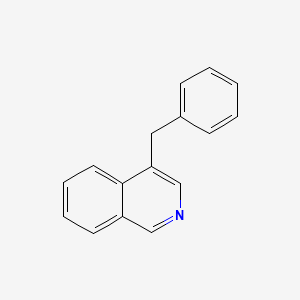
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
